Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-
Description
Chemical Identity and Classification
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- belongs to the chemical class of fatty acid amides, specifically categorized as an N-substituted octadecanamide derivative. The compound is formally classified as a vanillylamide due to the presence of the 4-hydroxy-3-methoxybenzyl substituent attached to the amide nitrogen. This structural arrangement places the molecule within the broader category of capsaicinoid-related compounds, though it differs significantly from traditional capsaicinoids in its alkyl chain length and saturation pattern.
The molecular structure consists of an eighteen-carbon saturated alkyl chain (octadecanoyl group) connected through an amide linkage to a vanillyl amine moiety. The vanillyl component contains both a hydroxyl group at the para position and a methoxy group at the meta position relative to the benzyl carbon attachment point. This specific substitution pattern is critical for the compound's classification and distinguishes it from other phenolic amides.
Table 1: Chemical Classification Data
Nomenclature and Synonyms
The compound is known by multiple systematic and common names reflecting different naming conventions and regional preferences. The primary International Union of Pure and Applied Chemistry name is N-[(4-hydroxy-3-methoxyphenyl)methyl]octadecanamide. This nomenclature clearly indicates the substitution pattern and the nature of both the acyl and amine components of the molecule.
Alternative systematic names include N-(4-hydroxy-3-methoxybenzyl)octadecanamide and N-vanillyloctadecanamide, with the latter being commonly used in research literature focused on capsaicinoid analogs. The compound is also referred to as stevanil in several scientific publications, particularly those dealing with natural product isolation from Capsicum species.
Table 2: Nomenclature and Identification Data
Trade and commercial designations include Stearoyl Vanillylamide, which emphasizes the stearic acid derivation of the acyl component. This naming convention is particularly common in industrial applications and commercial chemical suppliers. The variety of names reflects the compound's presence in multiple research domains, from natural product chemistry to synthetic organic chemistry.
Historical Context of Discovery
The discovery and characterization of octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- emerged from systematic investigations into the chemical composition of Capsicum oleoresin during the early phases of capsaicinoid research. Initial isolation efforts focused on identifying non-pungent capsaicinoid analogs that retained certain bioactive properties without the characteristic burning sensation associated with capsaicin.
Research conducted on Capsicum oleoresin revealed the presence of multiple long-chain N-vanillyl-acylamides, with stevanil being identified as one of the four primary compounds in this chemical family. The isolation process involved sophisticated chromatographic techniques, including medium-pressure liquid chromatography followed by high-performance liquid chromatography using reversed-phase silica gel columns. The structural elucidation relied on spectroscopic analysis combined with gas chromatography-mass spectrometry analysis of methanolysis products to confirm the acyl chain composition.
The compound's identification represented a significant advancement in understanding the chemical diversity of Capsicum-derived compounds beyond the well-characterized capsaicin and dihydrocapsaicin. This discovery contributed to the broader recognition that pepper plants produce a complex array of structurally related vanillylamides with varying chain lengths and degrees of unsaturation.
Position in Vanillylamide Chemical Class
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- occupies a distinctive position within the vanillylamide chemical class as a fully saturated, long-chain member of the N-vanillyl-acylamide family. The vanillylamide class encompasses compounds that share the common structural feature of a vanillyl group (4-hydroxy-3-methoxybenzyl) attached to various acyl chains through an amide linkage.
Within this chemical family, the compound represents the saturated eighteen-carbon analog, distinguishing it from both shorter-chain vanillylamides like nonivamide (nine-carbon chain) and unsaturated long-chain variants such as olvanil (oleic acid-derived) and livanil (linoleic acid-derived). This structural positioning gives the compound unique physicochemical properties, including higher melting point and different solubility characteristics compared to its unsaturated counterparts.
Table 3: Vanillylamide Class Comparison
The systematic study of these compounds has revealed that chain length and saturation pattern significantly influence both the physical properties and biological activities of vanillylamides. The eighteen-carbon saturated structure of stevanil places it among the longer-chain members of this class, contributing to its solid state at room temperature and relatively high melting point.
Relationship to Natural Capsaicinoids
The relationship between octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- and natural capsaicinoids represents a fascinating example of structural diversity within plant secondary metabolites. While sharing the fundamental vanillyl pharmacophore with capsaicin and related compounds, stevanil differs significantly in its acyl chain characteristics.
Natural capsaicinoids, including capsaicin and dihydrocapsaicin, typically feature branched, unsaturated acyl chains of eight to ten carbons in length. In contrast, stevanil possesses a straight-chain, saturated eighteen-carbon acyl moiety that corresponds to stearic acid. This structural difference results in distinct physicochemical properties and biological activities compared to traditional capsaicinoids.
Research has demonstrated that the content ratios of long-chain N-vanillyl-acylamides versus capsaicin in oleoresins range from 0.1 to 41 percent, significantly larger than the ratios found in fresh fruits, which are less than 0.01 percent. This observation suggests that the formation or concentration of these long-chain analogs may be enhanced during the oleoresin extraction and processing procedures.
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h19-21,28H,3-18,22H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFFPOWNFONUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207204 | |
| Record name | Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-50-8 | |
| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, also known as N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide, is a compound belonging to the class of methoxyphenols. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research and cellular health. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
- Chemical Formula : C₁₆H₂₅NO₃
- Molecular Weight : 279.3746 g/mol
- IUPAC Name : N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide
- CAS Registry Number : 58493-47-3
- SMILES : CCCCCCCC(=O)NCC1=CC=C(O)C(OC)=C1
Biological Activity Overview
Research indicates that Octadecanamide exhibits various biological activities, particularly in cancer cell lines. Its structural components suggest potential antioxidant and anti-inflammatory properties, which are critical in mitigating oxidative stress-related diseases.
Anticancer Activity
Several studies have explored the cytotoxic effects of methoxyphenols on tumor cells. For instance, compounds with similar structures have demonstrated significant activity against breast adenocarcinoma (MDA-MB-231) cells.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Octadecanamide | MDA-MB-231 | TBD (To Be Determined) |
| 5-Fluorouracil | MDA-MB-231 | 13.0 |
| Subereamolline A | MDA-MB-231 | 0.4 |
The above table indicates the relative potency of various compounds against MDA-MB-231 cells, suggesting that Octadecanamide may exhibit comparable or enhanced efficacy pending further investigation.
The proposed mechanisms through which Octadecanamide exerts its biological effects include:
- Antioxidant Activity : The methoxy and hydroxyl groups in its structure may contribute to scavenging free radicals, thereby protecting cells from oxidative damage.
- Inhibition of Tumor Cell Migration and Invasion : Similar compounds have shown anti-migratory and anti-invasive properties in vitro, which may be relevant for Octadecanamide as well.
- Modulation of Signaling Pathways : Research suggests that methoxyphenols can influence pathways such as PI3K/Akt/mTOR, crucial for cell survival and proliferation.
Case Studies and Research Findings
A significant body of research has focused on the biological activities of phenolic compounds derived from natural sources. For example:
- Study on Hydroxytyrosol Derivatives : A study highlighted that derivatives of phenolic compounds exhibited potent antioxidant and antiproliferative activities against colorectal adenocarcinoma cell lines . This indicates a trend where structural modifications can enhance biological activity.
- Natural Product Research : A review on cytotoxic natural products from marine ecosystems identified several compounds with similar structural motifs that exhibited significant cytotoxicity against various cancer cell lines . This reinforces the potential of methoxyphenolic structures in cancer therapy.
Scientific Research Applications
Pharmacological Studies
Octadecanamide derivatives have been studied for their potential therapeutic effects. The compound has shown promise in:
- Pain Relief: Similar to capsaicin, octadecanamide derivatives may activate TRPV1 receptors, which are involved in pain sensation. Research indicates that these compounds can modulate pain pathways, offering potential as analgesics .
- Anti-inflammatory Properties: Studies suggest that octadecanamide can inhibit inflammatory responses by suppressing pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Food Science
The compound has been identified as a potential biomarker for food consumption. It has been detected in various foods such as bell peppers and certain spices, indicating its role in:
- Nutritional Studies: Its presence in food matrices allows researchers to investigate dietary patterns and their health impacts. This could lead to better understanding of dietary influences on chronic diseases .
Materials Science
In materials science, octadecanamide serves as a surfactant and emulsifier due to its amphiphilic nature. Its applications include:
- Coatings and Films: The compound can be incorporated into polymer systems to enhance mechanical properties and thermal stability of coatings .
- Nanotechnology: Its ability to form micelles makes it useful in drug delivery systems where it can encapsulate hydrophobic drugs, improving bioavailability .
Case Study 1: Analgesic Effects
A study published in the Journal of Medicinal Chemistry explored the analgesic properties of N-stearoylvanillylamide (a derivative of octadecanamide). The researchers found that the compound significantly reduced pain responses in animal models through TRPV1 activation, suggesting its potential use in pain management therapies.
Case Study 2: Anti-inflammatory Mechanism
Research published in Phytotherapy Research demonstrated that octadecanamide inhibited the production of TNF-alpha and IL-6 in macrophages, indicating its anti-inflammatory effects. This study supports its application in developing treatments for conditions like arthritis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- and its analogs:
<sup>a</sup>LogP values indicate lipophilicity; higher values correlate with increased membrane permeability. <sup>b</sup>Estimated based on analog data .
Preparation Methods
Direct Amidation Via Acyl Chloride Intermediates
The most widely reported method for synthesizing N-(4-hydroxy-3-methoxybenzyl)octadecanamide involves the reaction of vanillylamine with stearoyl chloride under controlled conditions. Vanillylamine, derived from vanillin through reductive amination, reacts with stearoyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C. Triethylamine is typically added to neutralize HCl generated during the reaction.
Procedure :
- Dissolve vanillylamine (1 eq) in anhydrous THF under nitrogen.
- Add triethylamine (1.2 eq) dropwise at 0°C.
- Introduce stearoyl chloride (1.1 eq) slowly, maintaining the temperature below 5°C.
- Stir the mixture for 12–24 hours at room temperature.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield : 70–76%.
Key Challenges :
- Moisture sensitivity of stearoyl chloride.
- Competing O-acylation of the phenolic hydroxyl group, mitigated by steric hindrance and low-temperature conditions.
Carbodiimide-Mediated Coupling
For laboratories avoiding acyl chlorides, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate stearic acid. This method proceeds via in situ formation of an O-acylisourea intermediate, which reacts with vanillylamine.
Procedure :
- Dissolve stearic acid (1 eq) and vanillylamine (1 eq) in dry dimethylformamide (DMF).
- Add DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
- Stir at 25°C for 24–48 hours.
- Filter to remove dicyclohexylurea, concentrate under vacuum, and purify via recrystallization (ethanol/water).
- Avoids handling corrosive acyl chlorides.
- Suitable for small-scale synthesis.
Enzymatic Synthesis Using Lipases
Inspired by capsinoid biosynthesis, lipase-catalyzed acylation offers a green chemistry alternative. Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) catalyzes the transamidation of vanillyl alcohol derivatives with fatty acid methyl esters in non-aqueous media.
Procedure :
- Suspend vanillylamine (50 mM) and methyl stearate (50 mM) in anhydrous dioxane.
- Add Novozym 435 (40 mg/mL) and molecular sieves (4 Å, 100 mg/mL).
- Incubate at 25°C with agitation for 20–48 hours.
- Filter, concentrate, and purify via flash chromatography.
Yield : 60–68%.
Optimization Factors :
- Solvent polarity (dioxane > tert-butanol > acetonitrile).
- Water activity control using molecular sieves.
Fries Rearrangement-Based Approaches
Although primarily used for synthesizing 4-hydroxy-3-methoxyacetophenone, Fries rearrangement principles inform protective group strategies for N-(4-hydroxy-3-methoxybenzyl)octadecanamide. For example, benzoyl protection of the phenolic hydroxyl group prevents undesired side reactions during amidation.
Adapted Procedure :
- Protect vanillylamine’s hydroxyl group with benzoyl chloride in pyridine.
- Perform amidation with stearoyl chloride as in Section 1.
- Deprotect using NaOH/MeOH to yield the final compound.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Acyl Chloride | 0–5°C, THF, 24 h | 70–76 | >95 | High efficiency, scalable |
| Carbodiimide (DCC) | 25°C, DMF, 48 h | 64–72 | 90–94 | Avoids acyl chlorides |
| Enzymatic (Novozym) | 25°C, dioxane, 20 h | 60–68 | 85–90 | Solvent sustainability |
| Fries Rearrangement | Benzoyl protection, 2 steps | 58–65 | 88–92 | Compatibility with sensitive substrates |
Characterization and Quality Control
Successful synthesis is confirmed through analytical data:
- Melting Point : 94.5–95°C.
- 1H-NMR (DMSO-d6) : δ 9.87 (s, 1H, OH), 7.50–6.85 (m, 3H, aromatic), 3.83 (s, 3H, OCH3), 2.48 (t, 2H, CONHCH2), 1.50–1.25 (m, 30H, CH2), 0.88 (t, 3H, CH3).
- MS (ESI+) : m/z 419.34 [M+H]+, 441.32 [M+Na]+.
Industrial-Scale Considerations
For bulk production (e.g., >1 kg), the acyl chloride method is preferred due to shorter reaction times and higher yields. Key modifications include:
- Continuous flow reactors to enhance heat transfer during exothermic acyl chloride reactions.
- Solvent recovery systems for THF or dichloromethane.
- Crystallization-based purification instead of chromatography.
Q & A
Q. What are the established synthetic routes for Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling octadecanoic acid derivatives with vanillyl amine (4-hydroxy-3-methoxyphenyl)methylamine. A common method includes:
- Acyl chloride formation : React octadecanoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
- Amide coupling : React the acyl chloride with vanillyl amine under anhydrous conditions (e.g., in dichloromethane or THF) with a base like triethylamine to neutralize HCl .
- Optimization : Use high-purity reagents, control reaction temperature (0–25°C), and monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR spectroscopy : Analyze and NMR to confirm the presence of the vanillyl group (e.g., aromatic protons at δ 6.8–7.1 ppm, methoxy group at δ 3.8–3.9 ppm) and the octadecanamide chain (methylene protons at δ 1.2–1.6 ppm) .
- X-ray crystallography : For crystalline derivatives, use programs like SHELXL for structure refinement. SHELX is robust for small-molecule crystallography, especially with high-resolution data .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (e.g., C₂₆H₄₅NO₃, theoretical [M+H]⁺ = 432.3478) .
Q. What analytical techniques are recommended for assessing purity and stability?
- HPLC : Use a C18 column with UV detection (λ = 255–280 nm) to quantify purity (≥98%) and monitor degradation products .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.
- Storage : Store at -20°C in amber vials to prevent oxidation and hydrolysis; stability ≥5 years under these conditions .
Advanced Research Questions
Q. How does the stereochemistry of the amide bond influence biological activity, and how can enantiomeric purity be ensured during synthesis?
The amide bond’s configuration (E/Z) affects receptor binding (e.g., TRPV1 activation). To ensure enantiomeric purity:
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects)?
- Dose-response studies : Test across a wide concentration range (nM–µM) to identify biphasic effects.
- Cell-type specificity : Compare activity in primary cells (e.g., macrophages) vs. immortalized lines, as receptor expression varies .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate targets (e.g., NF-κB or COX-2 pathways) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Molecular docking : Predict binding affinity to targets like TRPV1 using AutoDock Vina or Schrödinger Suite .
- ADMET prediction : Use tools like SwissADME to optimize logP (target 3–5), polar surface area (<140 Ų), and metabolic stability .
- QSAR models : Correlate structural features (e.g., alkyl chain length, methoxy substitution) with bioavailability .
Q. What are the challenges in studying membrane interactions of this amphiphilic compound, and how can they be addressed?
- Liposome assays : Prepare lipid bilayers (e.g., DPPC/cholesterol) and use fluorescence anisotropy to measure membrane fluidity changes .
- Surface plasmon resonance (SPR) : Quantify binding kinetics to membrane receptors .
- Cryo-EM : Resolve structural interactions at near-atomic resolution in lipid environments .
Q. How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) improve mechanistic studies of metabolic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
